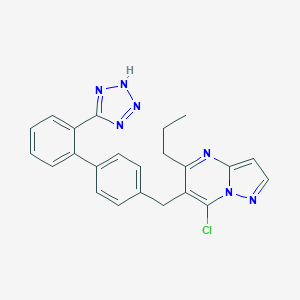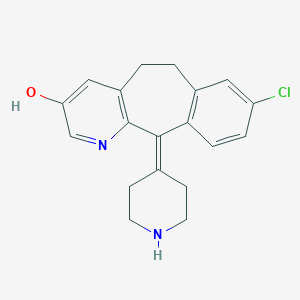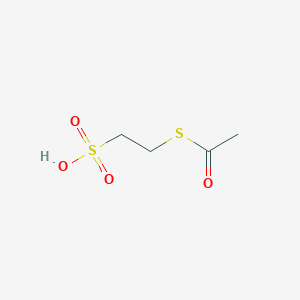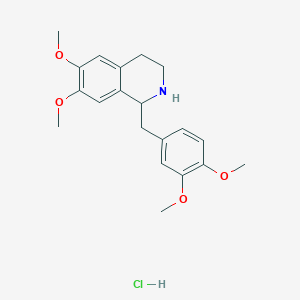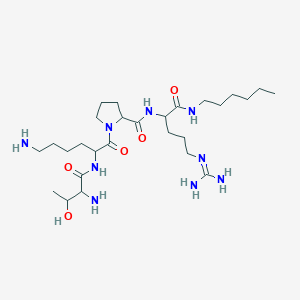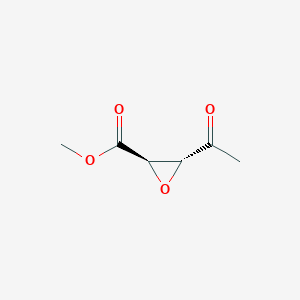
Methyl (2R,3R)-3-acetyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TLN-232, also known as CAP-232, is a synthetic cyclic heptapeptide composed of seven amino acids. This compound has shown potential antineoplastic activity, making it a promising candidate for cancer treatment. TLN-232 targets pyruvate kinase M2, an enzyme predominantly found in tumor cells, and disrupts tumor cell anaerobic glycolysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
TLN-232 is synthesized through solid-phase peptide synthesis, a method commonly used for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cyclized to form the heptapeptide structure. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole, along with protecting groups like fluorenylmethyloxycarbonyl .
Industrial Production Methods
Industrial production of TLN-232 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and characterized by mass spectrometry and nuclear magnetic resonance spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
TLN-232 undergoes various chemical reactions, including:
Oxidation: The disulfide bridge in TLN-232 can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to free thiol groups.
Substitution: The amino acid residues can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Alkylated or acylated peptide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in inhibiting tumor cell proliferation and inducing apoptosis.
Medicine: Undergoing clinical trials for the treatment of metastatic melanoma and renal cell carcinoma.
Mecanismo De Acción
TLN-232 exerts its effects by targeting pyruvate kinase M2, an enzyme involved in glycolysis. By inhibiting this enzyme, TLN-232 disrupts the energy production in tumor cells, leading to cell death. The compound also induces apoptosis through the activation of caspases and the mitochondrial pathway .
Comparación Con Compuestos Similares
Similar Compounds
TT-232: Another synthetic cyclic peptide with similar antineoplastic activity.
Mitapivat: A small molecule that targets pyruvate kinase M2 but with a different mechanism of action
Uniqueness of TLN-232
TLN-232 is unique due to its cyclic heptapeptide structure, which provides stability and specificity in targeting pyruvate kinase M2. Its ability to induce apoptosis through multiple pathways makes it a promising candidate for cancer therapy .
Propiedades
Número CAS |
153763-78-1 |
|---|---|
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
methyl (2R,3R)-3-acetyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H8O4/c1-3(7)4-5(10-4)6(8)9-2/h4-5H,1-2H3/t4-,5+/m0/s1 |
Clave InChI |
GIQPTLIRJQRTCZ-CRCLSJGQSA-N |
SMILES isomérico |
CC(=O)[C@H]1[C@@H](O1)C(=O)OC |
SMILES |
CC(=O)C1C(O1)C(=O)OC |
SMILES canónico |
CC(=O)C1C(O1)C(=O)OC |
Sinónimos |
Oxiranecarboxylic acid, 3-acetyl-, methyl ester, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



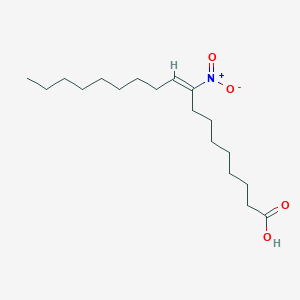
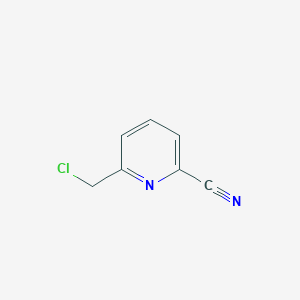
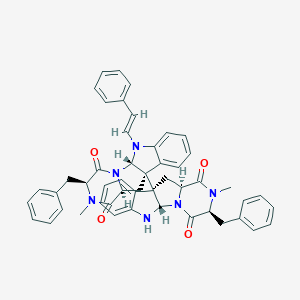
![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)

![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)
